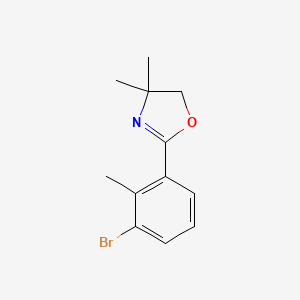

2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole is an organic compound with a unique structure that includes a brominated aromatic ring and an oxazole ring

Métodos De Preparación

The synthesis of 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole typically involves multiple steps. One common synthetic route starts with the bromination of 2-methylphenyl compounds to introduce the bromine atom at the desired position. This is followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted oxazoles, while oxidation can introduce hydroxyl or carbonyl groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole is C11H12BrNO, with a molecular weight of 254.12 g/mol. Its structure features a brominated phenyl group attached to a dihydro-oxazole ring, which contributes to its biological activity and potential applications in drug development.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have explored the anticancer potential of oxazole derivatives, including this compound. For instance, compounds with oxazole rings have demonstrated cytotoxic effects against various cancer cell lines. In a study involving substituted oxazoles, several derivatives showed significant activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines, indicating that modifications to the oxazole structure can enhance biological potency .

2. Antibacterial Properties

Oxazole derivatives have also been investigated for their antibacterial activities. Compounds structurally similar to this compound have exhibited effectiveness against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic ring has been linked to increased antibacterial activity .

3. Neuroprotective Effects

Research into neuroprotective agents has identified oxazole derivatives as potential candidates for treating neurodegenerative diseases. The unique structure of this compound may contribute to its ability to cross the blood-brain barrier, making it a subject of interest in neuropharmacology .

Material Science Applications

1. Polymer Chemistry

The incorporation of oxazole derivatives into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for the modification of polymer characteristics, leading to applications in coatings and composites .

2. Organic Electronics

Due to their semiconducting properties, oxazole derivatives are being researched for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through structural modifications presents opportunities for advancing organic electronics technology .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, leading to changes in the activity or function of the target molecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole can be compared with other similar compounds, such as:

3-Bromo-2-methylphenylmethanol: This compound shares the brominated aromatic ring but lacks the oxazole ring, making it less versatile in certain applications.

2-(3-Bromo-2-methylphenyl)ethanamine: This compound has a similar aromatic structure but differs in the functional groups attached, leading to different reactivity and applications.

3-Bromo-2-methylpropene: While it contains the brominated aromatic ring, its structure and reactivity are distinct from the oxazole compound.

The uniqueness of this compound lies in its combination of the brominated aromatic ring and the oxazole ring, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.

Actividad Biológica

The compound 2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole (CAS 868975-15-9) is a member of the oxazole family, characterized by its unique structure that includes a brominated aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C12H14BrNO

- Molecular Weight : 268.15 g/mol

- Structure : The compound features a brominated phenyl group attached to a dihydro oxazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines

- A study evaluated the compound's effects on human leukemia cell lines (CEM-13 and U-937). The IC50 values were found to be in the micromolar range, indicating significant cytotoxicity.

- Another investigation assessed its activity against breast adenocarcinoma (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cell lines. The results demonstrated that this compound could induce apoptosis in a dose-dependent manner, similar to established chemotherapeutic agents like doxorubicin .

The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis through pathways that activate caspases and increase p53 expression levels. Flow cytometry analyses have shown that treated cells exhibit characteristics typical of apoptotic death, such as chromatin condensation and membrane blebbing .

Anti-inflammatory Activity

In addition to its anticancer properties, derivatives of oxazole compounds have been explored for their anti-inflammatory effects. Some studies suggest that modifications in the oxazole structure can enhance selectivity and potency against inflammatory pathways .

Table: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | CEM-13, U-937 | 1.5 - 5.0 | Induction of apoptosis via caspase activation |

| Anticancer | MCF-7, MDA-MB-231, MEL-8 | 2.0 - 10.0 | p53 pathway activation |

| Anti-inflammatory | Various inflammatory models | Not specified | Inhibition of COX enzymes |

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Overview

- Starting Material : Appropriate bromo-substituted aromatic compounds.

- Reagents : Use of bases such as sodium hydride or potassium carbonate in polar solvents.

- Cyclization Conditions : Heating under reflux conditions for several hours to promote cyclization.

Propiedades

IUPAC Name |

2-(3-bromo-2-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8-9(5-4-6-10(8)13)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMYLLJMIQXGFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C2=NC(CO2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.